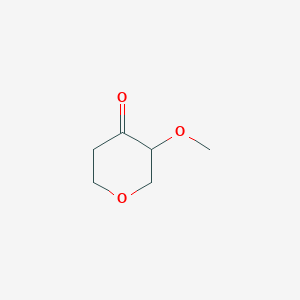
3-Methoxyoxan-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methoxy-substituted compounds involves various strategies, including the use of palladium(II) catalysts for the formation of cyclic alkenyl ethers, as seen in the synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide . Additionally, the synthesis of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one demonstrates the use of nucleophilic addition accompanied by the opening of the pyrone ring . These methods highlight the versatility of synthetic approaches in creating methoxy-substituted compounds.
Molecular Structure Analysis
The molecular structure of methoxy-substituted compounds is often determined using spectroscopic techniques and quantum chemical calculations. For instance, the structure of 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one was investigated using FT-IR, micro-Raman, UV–Vis, and quantum chemical computations . Similarly, the structure of 3-(4-Methoxy-benzylidene)-isothiochroman-4-one was elucidated using IR, 1H NMR, and X-ray crystallography . These studies provide detailed insights into the molecular geometry and electronic structure of methoxy-substituted compounds.
Chemical Reactions Analysis
Methoxy-substituted compounds can undergo various chemical reactions, including cyclocondensation with bifunctional heteronucleophiles, as demonstrated by the synthesis of heterocycles with masked aldehyde functionality using 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one . The reactivity of these compounds is influenced by the presence of methoxy groups, which can affect the electronic properties and steric hindrance of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted compounds are influenced by the substituent groups and intramolecular interactions. For example, the introduction of methoxy groups in trioxotriangulene derivatives was found to increase the LUMO energy and cause a negative-potential shift of the redox wave, while hydroxy groups led to a dramatic change in the electronic structure due to intramolecular hydrogen bonds . The thermal stability of these compounds is also of interest, as seen in the analysis of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, which is stable up to 128 °C .
Safety and Hazards
The safety information available indicates that “3-Methoxyoxan-4-one” is associated with several hazard statements, including H227, H302, H315, H319, and H335 . These codes correspond to various hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
3-methoxyoxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJPBWCARDMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634789 | |
| Record name | 3-Methoxyoxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyoxan-4-one | |
CAS RN |
624734-17-4 | |
| Record name | 3-Methoxyoxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-tetrahydropyrane-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

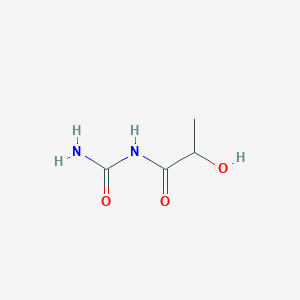


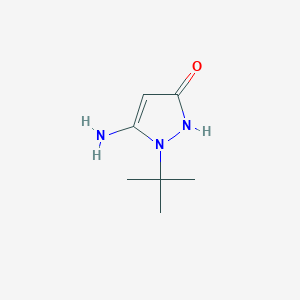
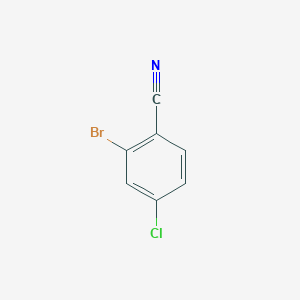
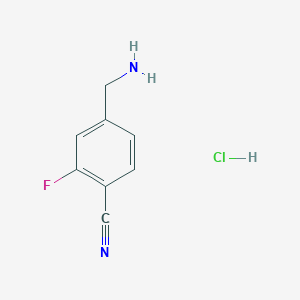



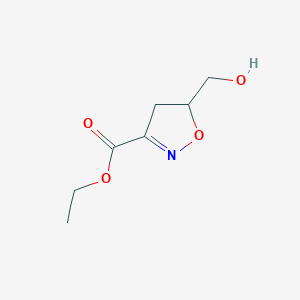
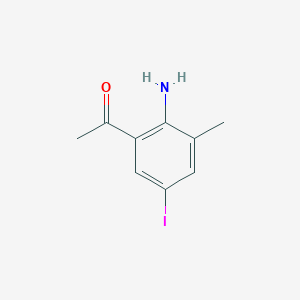

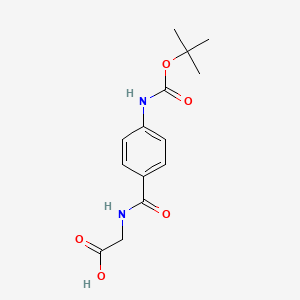
![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)